No HSR Induction vs. Classical Hsp90 Inhibitors
Hsp90-IN-25 的核心差异化证据在于其不诱导热休克反应 (HSR)。在细胞实验中,化合物4a (Hsp90-IN-25) 以及其他双环[3.3.1]壬醇衍生物被证实能够影响Hsp90客户蛋白的表达水平,但不会诱导HSR [1]。这与历史上大量进入临床研究的传统泛-Hsp90 N端ATP竞争性抑制剂形成鲜明对比,后者因在临床中普遍诱导HSR,从而导致疗效不足和多种毒性,最终未能获得批准上市 [2]。
| Evidence Dimension | 热休克反应 (HSR) 诱导 |
|---|---|
| Target Compound Data | 未诱导 HSR |
| Comparator Or Baseline | 传统泛-Hsp90 N端抑制剂 (如格尔德霉素衍生物, 间苯二酚类等) - 普遍诱导HSR |
| Quantified Difference | 定性差异 (无 vs. 有) |
| Conditions | 细胞模型 |
Why This Matters
传统抑制剂因诱导HSR在临床上遭遇耐药性和毒性瓶颈而失败;Hsp90-IN-25 规避了这一固有缺陷,为研究无HSR混淆的Hsp90功能提供了关键的化学工具。
- [1] Miura K, et al. Discovery of three-dimensional bicyclo[3.3.1]nonanols as novel heat shock protein 90 inhibitors. Bioorg Med Chem. 2023;93:117463. View Source
- [2] Dernovšek J, Tomašič T. Following the design path of isoform-selective Hsp90 inhibitors: Small differences, great opportunities. Pharmacol Ther. 2023;245:108396. View Source
